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Compound of Interest

Compound Name: ETD140

cat. No.: B1576619

An In-depth Technical Guide to ETD140 (DZ-2384) for Research Applications
Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound referred to as "ETD140" in the query is not a widely recognized
identifier in scientific literature. Based on extensive research, it is highly probable that this
refers to DZ-2384, a potent, preclinical, synthetic derivative of Diazonamide A. This document
will proceed with the technical details of DZ-2384.

Sourcing for Research Purposes

DZ-2384 is a preclinical oncology therapeutic developed by Diazon Pharmaceuticals, a
company founded by researchers at UCLA and McGill University.[1] As a compound under
active development, it is not readily available through standard chemical suppliers.

Recommendations for Sourcing:

o Direct Inquiry: The most direct approach to obtaining DZ-2384 for research purposes is to
contact Diazon Pharmaceuticals or their academic collaborators. As of the latest available
information, specific contact details for reagent supply are not publicly listed. General
corporate contact information for similar biopharmaceutical companies may be found through
industry directories or university technology transfer offices associated with the founding
researchers.

o Collaboration: Given its preclinical status, DZ-2384 may be available through research
collaboration agreements. Researchers with projects that align with the development goals
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for DZ-2384 may have success in establishing such a partnership.

o Material Transfer Agreement (MTA): Academic and non-profit researchers may be able to
obtain the compound under an MTA for non-commercial research.

At present, there are no listed commercial vendors for DZ-2384. The compound's synthesis is
described as a "concise, scalable preparation,” suggesting that custom synthesis by a
specialized contract research organization (CRO) could be a theoretical but likely expensive
and complex alternative.[2]

Core Technical Data
Compound Overview

DZ-2384 is a synthetic analog of Diazonamide A, a natural product isolated from the marine
ascidian Diazona angulata.[3] It is classified as a microtubule-targeting agent (MTA) with potent
anti-mitotic and antitumor activity.[4][5] A key differentiating feature of DZ-2384 is its
significantly wider therapeutic window and lack of neurotoxicity at effective doses compared to
other MTAs like taxanes and vinca alkaloids.[1][4][6]

Mechanism of Action

DZ-2384 exerts its anti-mitotic effects by interacting with tubulin, the protein subunit of
microtubules. Its mechanism is distinct from other agents, contributing to its improved safety
profile.

» Binding Site: DZ-2384 binds to the vinca domain of B-tubulin.[1][4]

o Effect on Microtubule Dynamics: Unlike classic vinca alkaloids (e.g., vinorelbine) that
promote microtubule disassembly, DZ-2384 has a unique effect. It causes a straightening of
curved tubulin protofilaments, an effect not observed with other vinca-domain binders.[3][4]
[5] While it inhibits the growth rate of microtubules, it also increases their rescue frequency.

[31[41[5]

o Selective Toxicity: This distinct mechanism preserves the microtubule network in non-dividing
cells, such as neurons, which is believed to be the reason for its lack of neurotoxicity.[3][4] In
rapidly dividing cancer cells, the subtle disruption of microtubule dynamics is sufficient to
arrest mitosis and trigger apoptosis.[4]
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Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of DZ-2384, leading to mitotic arrest
and apoptosis in cancer cells.
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Caption: Mechanism of action of DZ-2384 in cancer cells.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1576619?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Preclinical Data and Experimental Protocols
Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies of DZ-2384.

Model Type Cancer Type Dosing Key Findings Reference
Complete tumor
] regression; all
Subcutaneous Pancreatic (MIA 9 mg/mz, weekly )
mice tumor-free [4]
Xenograft PaCa-2) \
~3 months post-
treatment.
Highly effective
Subcutaneous - ) )
Colon (HT-29) Not specified in causing tumor [4]
Xenograft )
regression.
Potent anti-
Orthotopic Breast (MDA- - metastatic
Not specified o [4]
Xenograft MB-231-LM2) activity in the
lungs.
Reduced
] ] ] circulating tumor
Disseminated Leukemia
] 0.7 mg/m? cells and [4]
Disease Model (RS4;11) )
increased
survival.
Strong antitumor
Genetically ] activity in
] Pancreatic S )
Engineered N combination with
(KrasG12D- Not specified o [3]
Mouse Model ] gemcitabine;
driven)
(GEMM) reduced new

tumor formation.

Key Experimental Protocols

Detailed, step-by-step protocols for DZ-2384 are proprietary to the developing institution.

However, based on published studies, the following methodologies are representative of the
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research conducted.

Protocol 1: In Vivo Antitumor Efficacy in a Xenograft Model

e Cell Culture: Human cancer cell lines (e.g., MIA PaCa-2 for pancreatic cancer) are cultured
in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in
a humidified 5% CO: incubator.

e Animal Model: Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
are used.

e Tumor Implantation: A suspension of 1-5 x 10° cancer cells in a 1:1 mixture of serum-free
media and Matrigel is injected subcutaneously into the flank of each mouse.

e Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-
150 mm3). Mice are then randomized into control and treatment groups.

e Drug Formulation and Administration:

o DZzZ-2384 is formulated in a vehicle suitable for intravenous (1V) injection (the exact
composition is likely proprietary but could be a solution containing DMSO, Cremophor EL,
and saline).

o The drug is administered via tail vein injection at specified doses (e.g., 9 mg/m?2) and
schedules (e.g., once weekly for 4 weeks). The control group receives the vehicle only.

e Monitoring and Endpoints:

[¢]

Tumor volume is measured 2-3 times weekly with calipers (Volume = (length x width?)/2).

[¢]

Animal body weight is monitored as an indicator of toxicity.

[e]

The study is terminated when tumors in the control group reach a predetermined size, or
at a specified time point.

[e]

Primary endpoints include tumor growth inhibition, tumor regression, and the number of
tumor-free survivors.
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Protocol 2: In Vitro Microtubule Network Integrity Assay

e Cell Culture: Non-cancerous, non-dividing cells (e.g., primary cortical neurons) or interphase
cancer cells are cultured on coverslips.

e Drug Treatment: Cells are treated with various concentrations of DZ-2384, a positive control
known to disrupt microtubules (e.g., vinorelbine), and a vehicle control for a specified
duration (e.g., 24 hours).

e Immunofluorescence Staining:
o Cells are fixed with a solution of 4% paraformaldehyde.
o Cells are permeabilized with a detergent (e.g., 0.1% Triton X-100).
o Non-specific binding is blocked with a blocking buffer (e.g., 1% BSA in PBS).
o Cells are incubated with a primary antibody against a-tubulin.
o After washing, cells are incubated with a fluorescently labeled secondary antibody.
o Nuclei are counterstained with DAPI.
e Microscopy and Analysis:

o Coverslips are mounted on slides and imaged using a fluorescence or confocal
microscope.

o The integrity of the microtubule network is qualitatively and quantitatively assessed. In DZ-
2384 treated non-dividing cells, the network is expected to remain largely intact, unlike in
cells treated with traditional MTAs.

Experimental Workflow Diagram

The following diagram outlines a typical preclinical workflow for evaluating a novel anti-mitotic
agent like DZ-2384.
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Preclinical Evaluation Workflow for DZ-2384
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Caption: A generalized preclinical research workflow for DZ-2384.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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